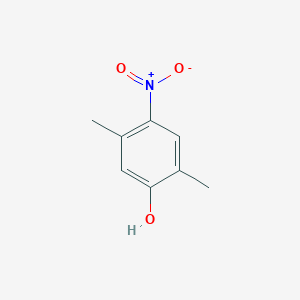

2,5-Dimethyl-4-nitrophenol

Vue d'ensemble

Description

2,5-Dimethyl-4-nitrophenol (C8H9NO3) is a chemical compound with a molecular weight of 167.16 g/mol . It is also known by other names such as Phenol, 2,5-dimethyl-4-nitro-, and 2,5-dimethyl-4-hydroxynitrobenzene .

Molecular Structure Analysis

The IUPAC name for 2,5-Dimethyl-4-nitrophenol is 2,5-dimethyl-4-nitrophenol . The InChI code is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The Canonical SMILES is CC1=CC(=C(C=C1O)C)N+[O-] .Physical And Chemical Properties Analysis

2,5-Dimethyl-4-nitrophenol has a molecular weight of 167.16 g/mol . It has a XLogP3-AA of 2.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a topological polar surface area of 66 Ų . It has a complexity of 178 . It is a pale-yellow to yellow-brown to brown solid .Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

- 4,5-Dimethyl-2-nitrophenol, related to 2,5-Dimethyl-4-nitrophenol, was synthesized and its crystal structure characterized, confirming the nitro-position and identifying its real structure (Xi, 2008).

Chemotaxis and Biodegradation Studies

- 3-Methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide, was studied for its environmental decontamination via biodegradation. Ralstonia sp. SJ98 was capable of utilizing 3-methyl-4-nitrophenol as a carbon and energy source, highlighting its role in environmental bioremediation (Bhushan et al., 2000).

Studies on Metabolism and Inhibition

- P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a compound similar to 2,5-Dimethyl-4-nitrophenol, indicating the compound's metabolic pathways and interactions in biological systems (Zerilli et al., 1997).

Toxicity and Biodegradability in Wastewater

- The toxicity of various phenolic compounds, including 2,5-Dimethyl-4-nitrophenol, on bacterial dehydrogenase activity was assessed, providing insights into environmental impacts and wastewater treatment strategies (Nweke & Okpokwasili, 2010).

Mutagenic Effects Studies

- The mutagenic effects of 3-Methyl-4-nitrophenol on somatic cells of mice were investigated, offering a perspective on the genetic and cellular impact of compounds related to 2,5-Dimethyl-4-nitrophenol (Nehéz et al., 1985).

Photochemical Studies

- Investigations on the electrochemical reduction of 4-nitrophenol in dimethylformamide revealed changesin the reduction mechanism at different temperatures, which is significant for understanding the chemical behavior of similar nitrophenol compounds (Forryan & Compton, 2003).

Spectroscopic Properties and Structure Analysis

- The structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol were determined, providing insights into the molecular structure and characteristics of related nitrophenol compounds (Koll & Głowiak, 1985).

Sensor Applications

- A study on a calix[4]pyrrole–4-nitrophenolate-based anion sensor demonstrated its use as a colorimetric sensor for halide anions, an application relevant for environmental monitoring and analysis (Gale et al., 1999).

Biodegradation of Phenolic Mixtures

- Research on the biodegradation of phenolic mixtures, including 4-nitrophenol and 3,4-dimethylphenol, in a sequencing batch reactor contributes to the understanding of the biodegradation process of phenolic pollutants in industrial effluents (Tomei & Annesini, 2008).

Photochemical Nitration Studies

- Mechanistic studies of the photochemical nitration of phenols with tetranitromethane provided insight into the formation of nitrophenols, which is critical for understanding the chemical reactions and synthesis of such compounds (Schürmann & Lehnig, 2000).

Electrochemical Detection and Photocatalysis

- Research on Ag2O-ZnO composite nanocones for the electrochemical detection of 4-Nitrophenol and its photodegradation highlighted the potential of such composites in environmental monitoring and remediation (Chakraborty et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2,5-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWZKAODNLLINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300177 | |

| Record name | 2,5-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-4-nitrophenol | |

CAS RN |

3139-05-7 | |

| Record name | 3139-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

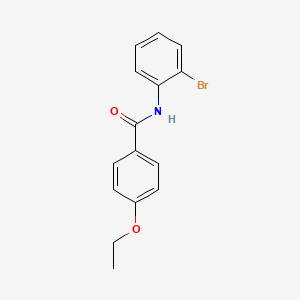

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)